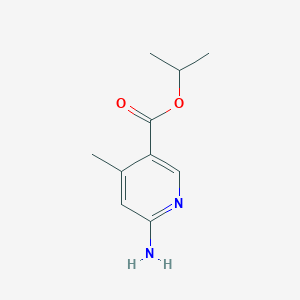
Isopropyl 6-amino-4-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 6-amino-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of an isopropyl ester group attached to the 6-amino-4-methyl derivative of nicotinic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 6-amino-4-methylnicotinate typically involves the esterification of 6-amino-4-methylnicotinic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Isopropyl 6-amino-4-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted esters. These products can be further utilized in various chemical syntheses and applications.
科学的研究の応用
Isopropyl 6-amino-4-methylnicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Isopropyl 6-amino-4-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Methyl nicotinate: Similar in structure but with a methyl ester group instead of an isopropyl ester group.
Ethyl nicotinate: Contains an ethyl ester group.
Propyl nicotinate: Contains a propyl ester group.
Uniqueness
Isopropyl 6-amino-4-methylnicotinate is unique due to the presence of the isopropyl ester group, which can influence its chemical reactivity and biological activity The isopropyl group can provide steric hindrance, affecting the compound’s interaction with enzymes and receptors
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
propan-2-yl 6-amino-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)14-10(13)8-5-12-9(11)4-7(8)3/h4-6H,1-3H3,(H2,11,12) |
InChIキー |
OCBXOYZJMDWSMA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C(=O)OC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


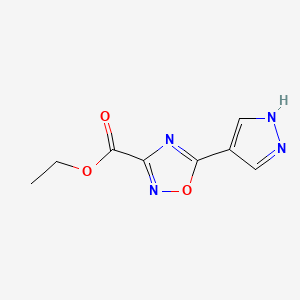
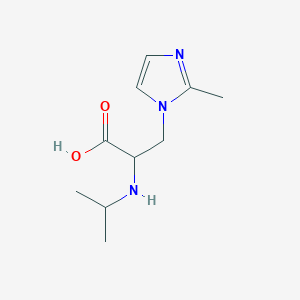
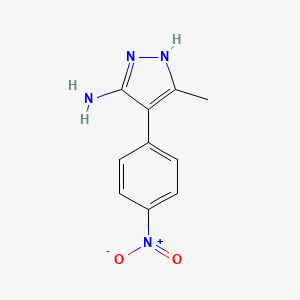
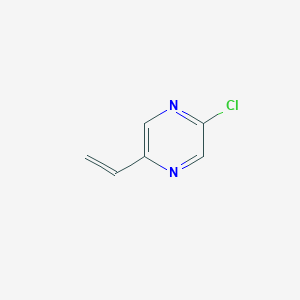
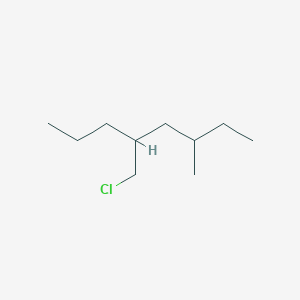
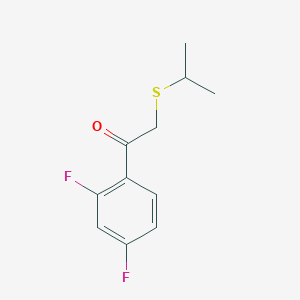
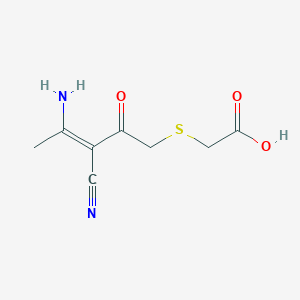
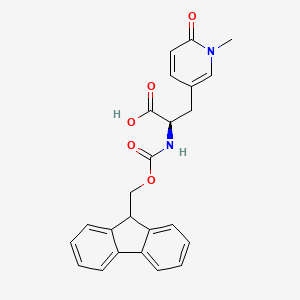
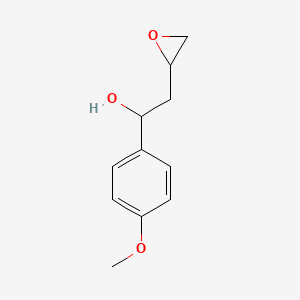
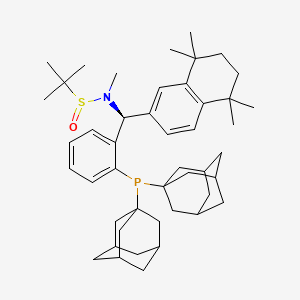
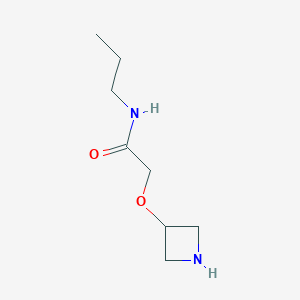
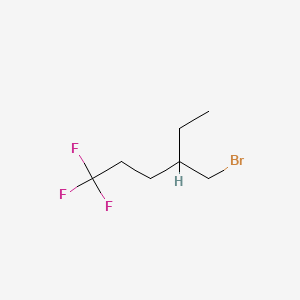
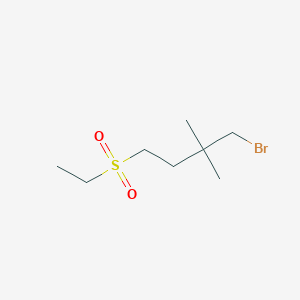
![4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B13643589.png)
